
Benzenamine, N-3-butenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Benzenamine, N-3-butenyl-" is a derivative of benzenamine, which is a foundational chemical in the synthesis of various organometallic complexes and organic compounds. Benzenamine itself is a versatile molecule that can form coordination compounds with metal halides and is used in the synthesis of compounds with potential antitumor and antibacterial properties .
Synthesis Analysis
The synthesis of benzenamine derivatives involves multiple steps and reactions. For instance, the synthesis of N,N-bis(4-methylphenyl)-4-benzenamine was achieved through Ullmann reaction, Vilsmeier reaction, and Wittig reaction, indicating a complex synthetic pathway that requires careful control of reaction conditions . Similarly, the synthesis of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine involved characterizing the product using elemental analysis, IR spectra, and single crystal X-ray diffraction, which suggests a meticulous approach to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of benzenamine derivatives is characterized using various spectroscopic techniques. For example, di-n-butyltin(IV) derivatives of bis(carboxymethyl)benzylamines were characterized by H-1, C-13, and Sn-117/119 NMR, Mossbauer spectroscopy, and mass spectrometry. X-ray crystallography was used to further characterize the structure, revealing a distorted trigonal bipyramidal geometry at tin . The structure of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was determined by X-ray diffraction, showing a trans configuration around the central C=N bond and a dihedral angle between the two phenyl rings .
Chemical Reactions Analysis
Benzenamine and its derivatives participate in various chemical reactions. The metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine is an example of how benzenamine can be used to form organometallic complexes, which are useful in organic and organometallic syntheses . The interaction of benzenamine with arsenic trihalides to form coordination compounds is another example of its reactivity, where the nitrogen atom acts as the coordinating atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenamine derivatives are influenced by their molecular structure. The di-n-butyltin(IV) derivatives exhibit different behaviors in concentrated solution versus the solid state, suggesting a high degree of association in solution . The photoconductive properties of N,N-bis(4-methylphenyl)-4-benzenamine, when used as a charge transfer material in a photoreceptor cell, demonstrate its potential in electronic applications . The antibacterial activity of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine indicates its biological relevance and potential for pharmaceutical development . The thermochemistry of benzenamine adducts with arsenic trihalides provides insight into the strength of As-N bonds and the effect of substituents on the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Interaction with Lipids
Butenafine, a benzylamine class antifungal agent, demonstrates significant interaction with cell membrane phospholipids, influencing its therapeutic efficacy and duration of action. This interaction results in increased membrane fluidity and permeability, which may explain its effectiveness and long-lasting action as a topical antifungal agent (Mingeot-Leclercq et al., 2001).
Antifungal Efficacy
Butenafine hydrochloride has been shown to possess excellent efficacy against dermatophytosis in guinea pigs, superior to several reference drugs. This efficacy is attributed to its fungicidal activity and prolonged retention in the skin after topical application (Arika et al., 1990).
Synthesis Method
A synthesis study of 4-n-Butyl benzenamine has identified optimal conditions using n-butanol and aniline with iodine as a catalyst. This synthesis achieved a yield of 49.84%, and an alternative catalyst, I2/Al2O3, increased the yield to 55.51% (Ma Li, 2014).
Thermochemistry with Arsenic Trihalides
Benzenamine forms coordination compounds with arsenic trihalides, with the introduction of a nitro group into the phenyl group influencing the energy of the As-N bond. This research provides insights into the interaction of arsenic trihalides with benzenamine and nitrobenzenamine (Dunstan, 1994).
Treatment of Tinea Pedis
Butenafine hydrochloride has shown to be effective for treating interdigital tinea pedis. Its fungicidal activity against dermatophytes and fungistatic activity toward Candida albicans is superior to naftifine and terbinafine, demonstrating its potential as an alternative antifungal agent (Syed & Maibach, 2000).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve impulse transmission.
Mode of Action
It’s known that benzenamine derivatives can undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Compounds that inhibit ache and buche, like some benzenamine derivatives, can affect cholinergic neurotransmission . This can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.
Pharmacokinetics
The molecular weight of the compound is 1322023 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Inhibition of ache and buche can lead to an increase in acetylcholine levels, potentially affecting nerve impulse transmission .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-but-3-enylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQTQULTLRMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

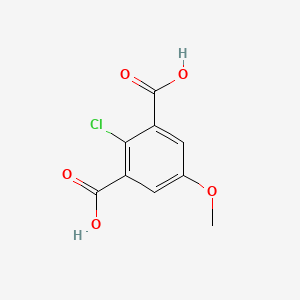
![3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2505656.png)
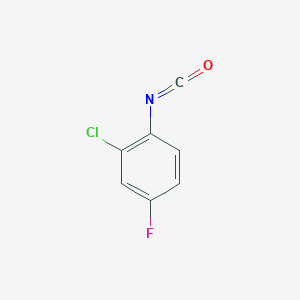
![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)
![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)

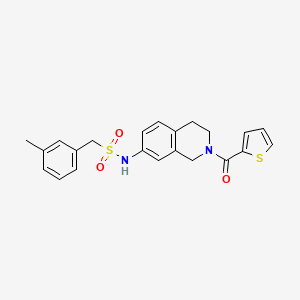
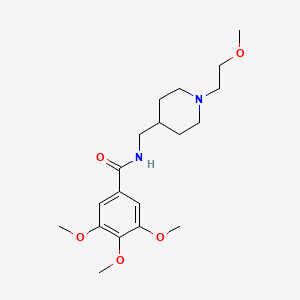
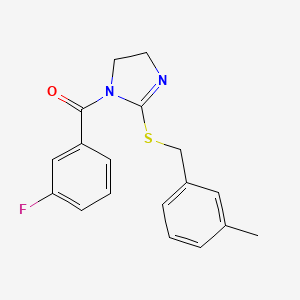
![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)
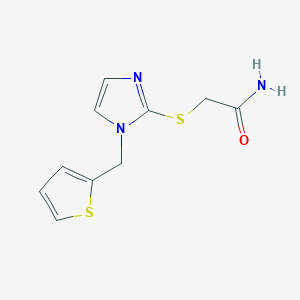
![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)